REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[O:12][CH2:11][CH2:10][CH2:9]2>C(OC(=O)C)(=O)C>[F:5][C:6]1[CH:7]=[C:8]2[C:13](=[C:14]([N+:1]([O-:4])=[O:2])[CH:15]=1)[O:12][CH2:11][CH2:10][CH2:9]2
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2CCCOC2=CC1
|
Name
|
0C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with methylene chloride (3×60 ml)
|
Type
|
WASH
|
Details
|
washed with saturated sodium carbonate (8×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford a yellow solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |